Hexaaminecobalt triacetate

Description

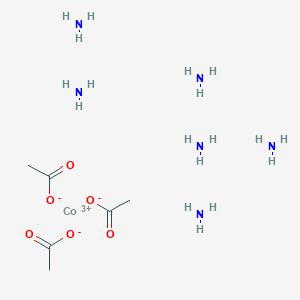

Hexaamminecobalt(III) triacetate is a coordination complex with the proposed formula Co(NH₃)₆₃, where six ammonia (NH₃) ligands occupy the coordination sphere of cobalt(III), and three acetate (OAc⁻) ions act as counterions. These complexes are characterized by their octahedral geometry, high thermal stability, and solubility in polar solvents like water . The acetate counterions in hexaamminecobalt(III) triacetate likely enhance its solubility in organic-aqueous mixed solvents compared to halide-based analogs.

Properties

CAS No. |

14023-85-9 |

|---|---|

Molecular Formula |

C6H27CoN6O6 |

Molecular Weight |

338.25 g/mol |

IUPAC Name |

azane;cobalt(3+);triacetate |

InChI |

InChI=1S/3C2H4O2.Co.6H3N/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H3/q;;;+3;;;;;;/p-3 |

InChI Key |

NIKXMAWUHVXNRD-UHFFFAOYSA-K |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |

Other CAS No. |

14023-85-9 |

Synonyms |

hexaaminecobalt triacetate |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

-

Protonation resistance : The NH₃ ligands in hexaamminecobalt(III) complexes resist protonation even in concentrated acids . For triacetate:

Thermal Decomposition

-

Heating above 200°C likely releases NH₃ and forms Co₃O₄ or CoO, with acetate decomposing to CO₂ and H₂O :

Oxidation

Reduction

Ligand Substitution Kinetics

Hexaamminecobalt(III) complexes are inert due to their low-spin d⁶ configuration . Substitution reactions require harsh conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| NH₃ → H₂O substitution | 100°C, acidic pH | [Co(NH₃)₅(H₂O)]³⁺ |

| NH₃ → Cl⁻ substitution | Concentrated HCl, reflux | [Co(NH₃)₅Cl]²⁺ |

| NH₃ → SCN⁻ substitution | Excess KSCN, 80°C | [Co(NH₃)₆−ₙ(SCN)ₙ]³⁻ⁿ |

Spectroscopic and Structural Data

-

UV-Vis : Strong absorption at 475 nm (ε ≈ 50 M⁻¹cm⁻¹) due to d-d transitions .

-

Crystal structure : Monoclinic system (a=12.46 Å, β=113°), with [Co(NH₃)₆]³⁺ octahedra and acetate counterions .

Stability and Storage

-

pH stability : Stable in neutral to weakly acidic solutions (pH 4–8) .

-

Light sensitivity : Decomposes under UV light (λ < 300 nm) .

Key Challenges in Triacetate Chemistry

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

| Compound | Formula | Ligand/Counterion | Key Properties | Applications | References |

|---|---|---|---|---|---|

| Hexaamminecobalt(III) triacetate | Co(NH₃)₆₃ | Acetate (ionic) | High solubility in water, octahedral geometry, redox-active Co(III) center | Catalysis, materials science | |

| Tris[hexaamminecobalt] oxalate | [Co(NH₃)₆]₃[Co(C₂O₄)₃]₂Cl·12H₂O | Oxalate (chelating) | Enhanced stability, crystalline structure (R factor = 0.036) | Structural studies, crystallography | |

| Antimony triacetate | Sb(OAc)₃ | Acetate (ionic) | Low-cost catalyst, high toxicity | Industrial polymerization | |

| Triethanolamine triacetate | C₁₂H₂₁NO₆ | Acetate (ester) | Non-ionic ester bonds, tertiary amine functionality | Organic synthesis, surfactants |

Research Findings and Implications

- Ligand Effects : Oxalate ligands () confer greater thermal and chemical stability to cobalt complexes compared to acetate, but acetate’s weaker coordination allows for more versatile ligand substitution reactions.

- Toxicity vs. Performance : Antimony triacetate () highlights the trade-off between cost and safety, whereas cobalt triacetate complexes offer a safer alternative for niche applications.

- Structural Versatility : The crystalline precision of oxalate-based cobalt complexes () suggests that hexaamminecobalt triacetate could be engineered for similar applications in molecular magnetism or catalysis with tailored acetate counterions.

Q & A

Q. How should researchers address ethical considerations in publishing conflicting data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.